molecular formula C12H13ClN2O2 B7476381 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide

Numéro de catalogue B7476381
Poids moléculaire: 252.69 g/mol
Clé InChI: GUVXDWAPSAZPDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on mutant EGFR, with minimal impact on normal EGFR. This selectivity reduces the risk of side effects associated with traditional chemotherapy drugs. In addition, this compound has a relatively long half-life, which allows for once-daily dosing.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has several advantages for use in lab experiments, including its high potency and specificity for mutant EGFR. However, this compound is expensive and may not be readily available in all research settings.

Orientations Futures

There are several potential future directions for research involving N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide. These include investigating its efficacy in combination with other targeted therapies, exploring its use in other types of cancer, and investigating the mechanisms of resistance to this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in NSCLC patients.

Méthodes De Synthèse

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-oxo-2-(azetidin-1-yl)acetate to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride, followed by a Mitsunobu reaction with 4-amino-5-chloro-2-fluoro benzoic acid to form the final product.

Applications De Recherche Scientifique

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with EGFR mutations. Several clinical trials have shown that this compound can effectively inhibit the growth of tumors and improve overall survival rates in these patients.

Propriétés

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-10-4-2-9(3-5-10)12(17)14-8-11(16)15-6-1-7-15/h2-5H,1,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVXDWAPSAZPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.